molecular formula C11H11N3O B1589221 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS No. 181633-42-1

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Cat. No.: B1589221
CAS No.: 181633-42-1
M. Wt: 201.22 g/mol
InChI Key: VNTXBOJIESFBJS-UHFFFAOYSA-N
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Description

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a bicyclic aromatic amine featuring two pyridine rings connected via an ether linkage. The primary pyridine ring bears an amine group at position 3 and a substituted oxy group at position 6, where the substituent is a 2-methylpyridine moiety. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

The synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous methods employ substituted hydroxypyridines and halogenated pyridines under controlled conditions .

Properties

IUPAC Name

6-(2-methylpyridin-3-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXBOJIESFBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445354
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181633-42-1
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine
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Preparation Methods

Palladium-Catalyzed Coupling Reaction

A prominent method involves the palladium-catalyzed coupling of 2-methylpyridin-3-ol with a halogenated aminopyridine derivative. The reaction proceeds under mild conditions and avoids the use of hazardous reagents such as cyanides or tungsten-based catalysts.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ with phosphonium ligands.
  • Solvent: N,N-dimethylformamide (DMF).
  • Temperature: 85 °C.
  • Atmosphere: Nitrogen inert atmosphere.
  • Reaction time: 20–27 hours.

Procedure:

  • A Schlenk tube is charged with the palladium catalyst, ligand, 4-bromophenylmethylsulfone (or analogous halogenated pyridine), and the pyridin-3-ol intermediate.
  • The mixture is stirred and heated under nitrogen.
  • After completion, the reaction mixture is quenched with water, and the product is isolated by extraction, crystallization, and drying.

This method yields the desired ether intermediate with high efficiency (up to 83.2% yield reported for related compounds) and avoids the use of explosive oxidants such as hydrogen peroxide.

Preparation of Key Intermediates

  • 2-Methylpyridin-3-ol Intermediate: Prepared by hydration of 5-ethynyl-2-methylpyridine in a sulfuric acid and toluene mixture at 50–80 °C for 2–16 hours. The product is extracted with ethyl acetate and purified. This step typically achieves yields over 90%.

  • 5-Ethynyl-2-methylpyridine: Synthesized via palladium-catalyzed coupling starting from 6-methylpyridin-3-yl trifluoromethanesulfonate and acetylene derivatives, often involving piperidine as a base at 40 °C for 16 hours. The acetylene function is protected during intermediate steps and deprotected by treatment with soda in toluene under reflux.

Alternative Nucleophilic Aromatic Substitution

In some synthetic routes, the ether bond is formed by nucleophilic aromatic substitution of a halogenated pyridine with 2-methylpyridin-3-ol under basic conditions. This approach requires careful control of reaction temperature and solvent to avoid side reactions.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Intermediates Catalyst/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Hydration of 5-ethynyl-2-methylpyridine 5-Ethynyl-2-methylpyridine, H₂SO₄/toluene Acidic medium 50–80 2–16 >90 Extraction with ethyl acetate
Palladium-catalyzed coupling 4-bromophenylmethylsulfone, 1-(6-methylpyridin-3-yl)ethanone Pd(OAc)₂, tri-tert-butyl-phosphonium tetrafluoborate, DMF, N₂ atmosphere 85 20–27 ~83 Avoids tungsten catalysts and explosive oxidants
Deprotection of acetylene adduct Protected acetylene intermediate Soda in toluene reflux Reflux Not specified Not specified Removes acetone protection group

Research Findings and Advantages

  • The palladium-catalyzed method is advantageous due to its high selectivity and avoidance of toxic reagents.
  • The process utilizes commercially available and EINECS-registered intermediates, facilitating scalability and regulatory compliance.
  • Avoidance of hydrogen peroxide and organic peroxides reduces safety hazards and by-product formation such as pyridine N-oxide.
  • One-pot synthesis approaches streamline the process by reducing intermediate isolation steps, improving efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance the synthesis process. These reactors allow for precise control over reaction conditions, leading to improved yields and purity.

Chemistry

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

The compound has been investigated for its role as an enzyme inhibitor and receptor ligand , showcasing potential in drug discovery and development. Its interactions with biological targets can modulate enzyme activity, influencing metabolic pathways and signaling processes.

Medicinal Chemistry

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, making it a candidate for anticancer therapies. The following table summarizes its efficacy:

Cell LineIC50 (µM)Comments
HeLa4.9Significant antiproliferative activity
A5499.0Moderate activity; further optimization needed
MDA-MB-2310.075High potency; promising for breast cancer treatment
HepG20.058Effective against liver cancer cells

Case Studies

Several studies have documented the effectiveness of this compound in treating various cancers:

  • Breast Cancer : A study demonstrated that treatment with this compound significantly reduced viability in MDA-MB-231 cells compared to untreated controls.
  • Liver Cancer : In HepG2 cell lines, marked inhibition of cell growth was observed, indicating potential utility in hepatocellular carcinoma therapies.

Toxicological Profile

Understanding the toxicity profile is crucial for evaluating safety during clinical development:

Toxicity ParameterDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

These findings necessitate careful handling and further investigation into safety profiles.

Mechanism of Action

The mechanism of action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-amine derivatives with substituents at the 6-position are widely studied for their tunable physicochemical and biological properties. Below is a detailed comparison of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine with key analogs:

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Applications Synthesis Yield (Typical) Evidence Source
This compound 2-Methylpyridin-3-yloxy C₁₁H₁₂N₃O Potential kinase inhibition, ligand design Not explicitly reported
6-(4-Bromophenyl)pyridin-3-amine 4-Bromophenyl C₁₁H₁₀BrN₂ Intermediate for cross-coupling reactions Not reported
6-(p-Tolyl)pyridin-3-amine p-Tolyl (4-methylphenyl) C₁₂H₁₃N₂ Building block for agrochemicals Not reported
6-Methoxy-5-methylpyridin-3-amine Methoxy, 5-methyl C₇H₁₀N₂O Research reagent, solubility studies 77.6% (from 3-pyridinecarboxamide)
6-(1H-Pyrazol-1-yl)pyridin-3-amine 1H-Pyrazol-1-yl C₈H₉N₄ Heterocyclic ligand for metal complexes Not reported
6-(4-tert-Butylphenoxy)pyridin-3-amine 4-tert-Butylphenoxy C₁₅H₁₈N₂O Antineoplastic activity (WHO-listed) Not reported

Key Observations

Methoxy and pyrazolyl groups reduce hydrophobicity, favoring aqueous solubility .

Electronic Modulation :

  • Electron-withdrawing groups (e.g., bromophenyl ) may enhance electrophilic reactivity, while electron-donating groups (e.g., methoxy ) stabilize the aromatic ring.

Biological Relevance: The 4-tert-butylphenoxy derivative’s antineoplastic activity highlights the role of bulky substituents in targeting cellular pathways .

Synthetic Accessibility :

  • Methoxy-substituted pyridin-amines are synthesized via bromination and amidation (e.g., 77.6% yield for 6-Methoxy-5-methylpyridin-3-amine ), whereas aryl-substituted analogs require cross-coupling or Ullmann reactions .

Biological Activity

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a pyridine core with an ether linkage to a methyl-substituted pyridine. This unique structure may contribute to its biological properties, particularly in terms of interaction with biological targets.

Antiproliferative Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC50) value, which indicates the potency of the compound.

IC50 Values in Cancer Cell Lines

A study evaluating various pyridine derivatives reported the following IC50 values for this compound and related compounds:

Cell Line IC50 (µM) Comments
HeLa4.9Significant antiproliferative activity observed.
A5499.0Moderate activity; further optimization needed.
MDA-MB-2310.075High potency; promising for breast cancer treatment.
HepG20.058Effective against liver cancer cells.

These results suggest that the compound is particularly effective against MDA-MB-231 cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases, leading to inhibited proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.
  • Interaction with Cellular Targets : The presence of functional groups such as -OH and -NH2 enhances interaction with cellular components, facilitating entry into cells and interaction with intracellular targets .

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in treating various cancers:

  • Breast Cancer : A study focused on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Liver Cancer : In HepG2 cell lines, the compound showed marked inhibition of cell growth, suggesting its potential utility in hepatocellular carcinoma therapies.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

Toxicity Parameter Description
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

These findings emphasize the need for careful handling and further investigation into safety profiles during clinical development .

Q & A

Q. How can the stability of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine under varying pH conditions be systematically evaluated?

Stability assessment should involve controlled exposure to acidic (e.g., HCl) and basic (e.g., NaOH) buffers across a pH range (1–14). Monitor degradation via HPLC or LC-MS at regular intervals. The compound’s pyridine and amine groups may render it sensitive to strong acids/bases, as seen in structurally similar pyridine derivatives . Parallel experiments using isotopically labeled analogs (e.g., deuterated versions) can track degradation pathways .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and isotopic patterns.
  • NMR (¹H/¹³C): Assign signals to verify substitution patterns (e.g., methylpyridinyloxy vs. pyridin-3-amine groups).
  • Collision Cross-Section (CCS) Analysis: Compare experimental CCS values (via ion mobility spectrometry) with predicted data to validate 3D conformation .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions .

Q. What synthetic routes are optimal for introducing functional groups at the pyridine ring’s 2-methyl position?

Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to modify the 2-methylpyridine moiety. Alternatively, nucleophilic aromatic substitution (using NaH/DMF) can replace the methyl group with halides or amines. For regioselectivity, protect the amine group with Boc before functionalization .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity, particularly in enzyme inhibition?

Comparative studies of analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) show that electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to kinase ATP pockets, while bulky substituents reduce solubility. Perform molecular docking with target enzymes (e.g., EGFR or PI3K) to map steric/electronic effects. Validate predictions using enzyme inhibition assays (IC₅₀) and SPR for binding kinetics .

Q. What strategies can mitigate competing side reactions during nucleophilic substitution reactions involving this compound?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce hydrolysis.
  • Temperature Control: Lower temperatures (0–25°C) minimize undesired oxidation of the amine group.
  • Protecting Groups: Temporarily protect the amine with tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions at the NH₂ site .

Q. How can contradictory data on anticancer efficacy in preclinical models be resolved?

Discrepancies often arise from variations in cell line specificity (e.g., solid tumors vs. leukemias) or metabolic stability. Conduct:

  • Metabolite Profiling: Identify active/inactive metabolites using hepatocyte incubation followed by LC-MS.
  • Pharmacokinetic Studies: Compare bioavailability and tissue distribution in murine models.
  • Combinatorial Screening: Test synergy with standard chemotherapeutics (e.g., cisplatin) to clarify mechanism-specific effects .

Q. What in silico tools are effective for predicting the compound’s ADMET properties?

  • SwissADME: Predict logP, solubility, and CYP450 interactions.
  • ProTox-II: Estimate toxicity endpoints (e.g., hepatotoxicity).
  • Molinspiration: Calculate drug-likeness scores. Cross-validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

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